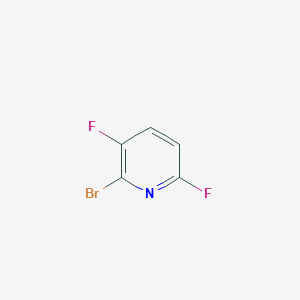

2-Bromo-3,6-difluoropyridine

Overview

Description

“2-Bromo-3,6-difluoropyridine” is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Bromo-3,6-difluoropyridine”, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3,6-difluoropyridine” can be represented by the InChI code 1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-3,6-difluoropyridine” is predicted to have a boiling point of 182.7±35.0 °C and a density of 1.808±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa is predicted to be -7.29±0.10 .

Scientific Research Applications

Spectroscopic and Structural Studies

- Spectroscopic Characterization : The spectroscopic characterization of similar bromo-fluoropyridine compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, is typically performed using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) is often applied for geometric structure optimization (Vural & Kara, 2017).

Synthesis and Derivatives Creation

- Synthetic Applications : Compounds like 4-bromo-2,6-difluoropyridine serve as important intermediates in the synthesis of various derivatives, particularly in creating nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These derivatives are crucial for developing complexation and metalloorganic structures, enhancing their chelating and photophysical properties (Gamonal Ruiz-Crespo et al., 2022).

- Palladium-Catalyzed Reactions : Polybromofluoropyridine scaffolds, closely related to 2-Bromo-3,6-difluoropyridine, are used in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These reactions are instrumental in synthesizing polyfunctional heteroaromatic derivatives (Benmansour et al., 2006, 2007).

Material Science and Optical Properties

- Non-linear Optical Properties : Similar fluoropyridine compounds have been studied for their non-linear optical (NLO) properties, which are significant in various material science applications. The NLO properties are typically determined using time-dependent DFT methods (Ghiasuddin et al., 2018).

Molecular and Crystal Structure Analysis

- Crystal Structure Analysis : The crystal and molecular structures of related bromo-fluoropyridine compounds, like 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, are investigated using single-crystal X-ray diffraction. This analysis helps understand the molecular geometry and intermolecular interactions within the solid state (Rodi et al., 2013).

Quantum Mechanical Investigations

- Thermodynamic Properties and Vibrational Studies : Quantum mechanical calculations, including DFT, are used to study the energies, geometries, and vibrational wave numbers of related compounds. These studies provide insight into the molecular stability, bond strength, and chemical reactivity of the compounds (Selvarani, Balachandran, & Vishwanathan, 2014).

Safety and Hazards

“2-Bromo-3,6-difluoropyridine” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Fluoropyridines, such as “2-Bromo-3,6-difluoropyridine”, present a special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . The development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name |

2-bromo-3,6-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOETYVINFCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-difluoropyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)

![5-fluoro-2-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2582213.png)

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)

![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)